molecular formula C21H23NO3 B5178330 N-(2,3-dihydro-1,4-benzodioxin-2-ylmethyl)-1-phenylcyclopentanecarboxamide

N-(2,3-dihydro-1,4-benzodioxin-2-ylmethyl)-1-phenylcyclopentanecarboxamide

Cat. No. B5178330
M. Wt: 337.4 g/mol
InChI Key: SYWKHTFVFXAXFB-UHFFFAOYSA-N
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Description

N-(2,3-dihydro-1,4-benzodioxin-2-ylmethyl)-1-phenylcyclopentanecarboxamide is a chemical compound that has been studied for its potential applications in scientific research. This compound is also known as MDMAI, and it has been synthesized using various methods.

Mechanism of Action

The mechanism of action of N-(2,3-dihydro-1,4-benzodioxin-2-ylmethyl)-1-phenylcyclopentanecarboxamide involves its ability to bind to the serotonin transporter. This binding results in an increase in serotonin levels in the brain, which can lead to changes in mood, behavior, and cognition. Additionally, this compound has been shown to have an affinity for other neurotransmitter receptors, including dopamine and norepinephrine receptors.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-(2,3-dihydro-1,4-benzodioxin-2-ylmethyl)-1-phenylcyclopentanecarboxamide are complex and varied. This compound has been shown to increase the release of serotonin, dopamine, and norepinephrine in the brain, which can lead to changes in mood, behavior, and cognition. Additionally, this compound has been shown to have effects on the cardiovascular system, including an increase in heart rate and blood pressure.

Advantages and Limitations for Lab Experiments

One advantage of using N-(2,3-dihydro-1,4-benzodioxin-2-ylmethyl)-1-phenylcyclopentanecarboxamide in lab experiments is its ability to selectively bind to the serotonin transporter. This makes it a useful tool for studying the role of serotonin in the brain. However, there are also limitations to using this compound in lab experiments. For example, its effects on other neurotransmitter systems can complicate the interpretation of results.

Future Directions

There are several future directions for research on N-(2,3-dihydro-1,4-benzodioxin-2-ylmethyl)-1-phenylcyclopentanecarboxamide. One area of interest is its potential use in the treatment of psychiatric disorders, such as depression and anxiety. Additionally, further research is needed to fully understand the biochemical and physiological effects of this compound. Finally, there is a need for the development of more selective compounds that target specific neurotransmitter systems, which could lead to more effective treatments for psychiatric disorders.

Synthesis Methods

The synthesis of N-(2,3-dihydro-1,4-benzodioxin-2-ylmethyl)-1-phenylcyclopentanecarboxamide has been achieved using different methods. One of the most common methods involves the use of a palladium-catalyzed coupling reaction between 2,3-dihydro-1,4-benzodioxin-2-ylmethyl chloride and 1-phenylcyclopentanecarboxamide. Another method involves the use of a Grignard reaction between 2,3-dihydro-1,4-benzodioxin-2-ylmagnesium bromide and 1-phenylcyclopentanecarboxamide. Both methods have been shown to be effective in synthesizing this compound.

Scientific Research Applications

N-(2,3-dihydro-1,4-benzodioxin-2-ylmethyl)-1-phenylcyclopentanecarboxamide has been studied for its potential applications in scientific research. It has been shown to have an affinity for the serotonin transporter, which makes it a potential tool for studying the role of serotonin in the brain. Additionally, this compound has been studied for its potential use in the treatment of certain psychiatric disorders.

properties

IUPAC Name

N-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)-1-phenylcyclopentane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23NO3/c23-20(21(12-6-7-13-21)16-8-2-1-3-9-16)22-14-17-15-24-18-10-4-5-11-19(18)25-17/h1-5,8-11,17H,6-7,12-15H2,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYWKHTFVFXAXFB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)(C2=CC=CC=C2)C(=O)NCC3COC4=CC=CC=C4O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

17.8 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24807628
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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